![molecular formula C15H13N5O B6449876 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548978-60-3](/img/structure/B6449876.png)
2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
2-Cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide (CPIP) is an organic compound that has been studied for its potential applications in scientific research. CPIP has been found to exhibit a wide range of biochemical and physiological effects, and has been used in a number of laboratory experiments.
Mechanism of Action
Target of Action
The primary target of 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It has been found to be upregulated and overexpressed in multiple myeloma (MM), a type of blood cancer .
Mode of Action
This compound interacts with TAK1 by inhibiting its enzymatic activity . The inhibition occurs at nanomolar concentrations . The lead compound, 26, inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM . This is significantly more potent than the known TAK1 inhibitor, takinib, which inhibits the kinase with an IC50 of 187 nM .
Biochemical Pathways
The inhibition of TAK1 affects various biochemical pathways. TAK1 is activated by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, this compound can potentially disrupt these signaling pathways, leading to downstream effects such as the suppression of cell growth and induction of apoptosis .
Result of Action
The result of the compound’s action is the inhibition of the growth of multiple myeloma cell lines . Specifically, compound 26 and its analogs inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM . This suggests that these compounds have the potential to be translated into anti-MM therapeutics .
Advantages and Limitations for Lab Experiments
The use of 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide in laboratory experiments has a number of advantages. 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide is relatively easy to synthesize and is stable in a variety of conditions. Additionally, 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide is relatively non-toxic and has been found to be effective in a variety of laboratory experiments. However, there are a few limitations to using 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide in laboratory experiments. 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide is relatively expensive and can be difficult to obtain in large quantities. Additionally, 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide is not effective in all laboratory experiments and its effects can vary depending on the conditions.
Future Directions
There are a number of potential future directions for the use of 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide in scientific research. 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide could be used to study its effects on other diseases, such as diabetes, and its potential as an anti-viral agent could be explored. Additionally, 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide could be used to study its potential as an anti-cancer agent, and its potential as an anti-inflammatory agent in other contexts could be explored. Finally, 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide could be used to study its potential as an antioxidant and its potential to inhibit the growth of bacteria and other microorganisms.
Synthesis Methods
2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide can be synthesized through a variety of methods, including the use of a palladium-catalyzed reaction. In this method, a palladium-catalyzed reaction is used to form the desired cyclopropyl ring. This reaction requires the use of an imidazo[1,2-b]pyridazine-6-carboxamide, a palladium catalyst, and an aryl halide. The reaction is conducted in the presence of a base, such as potassium carbonate, and the desired product is obtained after purification.
Scientific Research Applications
2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide has been used in a variety of scientific research applications. It has been studied for its potential as an anti-inflammatory agent, and has been found to be effective in reducing inflammation in cell culture studies. Additionally, 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide has been studied for its potential as a therapeutic agent for the treatment of cancer, and has been found to be effective in inhibiting the growth of cancer cells in laboratory experiments.
properties
IUPAC Name |
2-cyclopropyl-N-pyridin-4-ylimidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c21-15(17-11-5-7-16-8-6-11)12-3-4-14-18-13(10-1-2-10)9-20(14)19-12/h3-10H,1-2H2,(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNHBNLHIVZQEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
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